

comparative cytotoxicity of 2-(2-Morpholin-4-ylethoxy)aniline analogs

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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

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Comparative Cytotoxicity of 2-Morpholino-4-Anilinoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel 2-morpholino-4-anilinoquinoline analogs. While not direct derivatives of **2-(2-Morpholin-4-ylethoxy)aniline**, these compounds share key structural motifs, including the morpholine and aniline groups, and offer valuable insights into the structure-activity relationships governing cytotoxicity in this chemical space. The data presented is based on a study evaluating their anticancer potential against the HepG2 human liver cancer cell line.

Data Presentation

The cytotoxic activity of the synthesized 2-morpholino-4-anilinoquinoline analogs was evaluated, with compounds 3c, 3d, and 3e demonstrating the most significant activity.^[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, the well-known anticancer drug Sorafenib was used as a positive control.

Compound	IC50 (μ M) against HepG2 Cells
Sorafenib	5.2 \pm 0.07
Analog 3c	11.42 \pm 0.01
Analog 3d	8.5 \pm 0.08
Analog 3e	12.76 \pm 0.07

Among the tested analogs, compound 3d exhibited the highest potency against the HepG2 cell line.^[1] Notably, further studies on cell death modality revealed that compounds 3c and 3d were cytotoxic to both cancer cells and normal fibroblast cell lines, indicating a lack of selectivity.^[1] In contrast, compound 3e demonstrated significant activity against HepG2 cells while showing negligible cytotoxicity against fibroblasts, suggesting a more selective anticancer profile.^[1]

Experimental Protocols

The evaluation of cytotoxicity for the 2-morpholino-4-anilinoquinoline analogs was conducted using a standard cell viability assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which the test compounds inhibit the growth of cancer cells by 50% (IC50).

Cell Line: HepG2 (human liver cancer cell line).

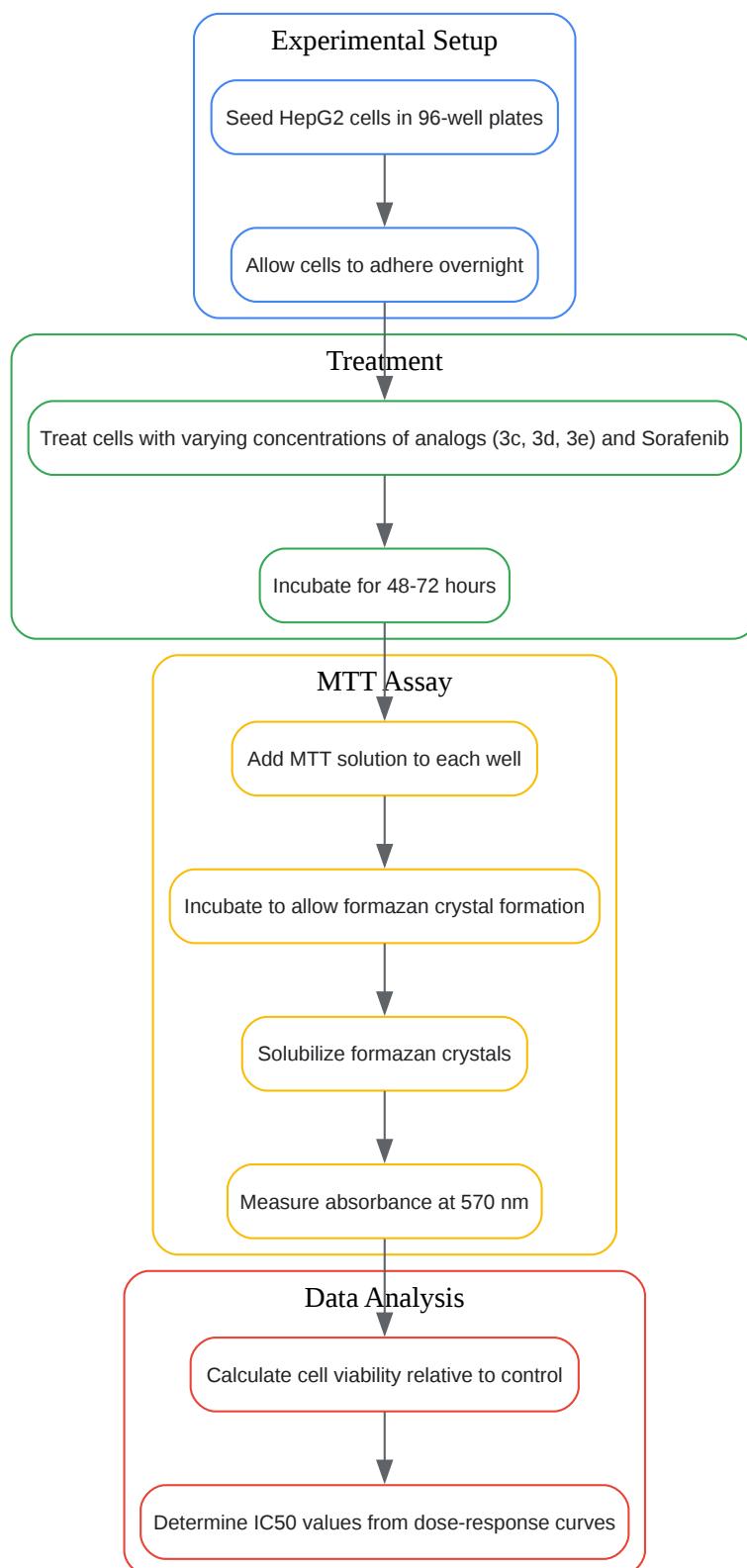
Methodology:

- **Cell Seeding:** HepG2 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
- **Compound Treatment:** The cells were then treated with various concentrations of the 2-morpholino-4-anilinoquinoline analogs (3c, 3d, 3e) and the positive control (Sorafenib). A control group of cells was treated with the vehicle (e.g., DMSO) alone.
- **Incubation:** The plates were incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

- MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
- Formazan Solubilization: The plates were incubated for a further few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) was then added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The cell viability was calculated as a percentage of the control group. The IC₅₀ values were then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

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Caption: Workflow of the MTT assay for determining the cytotoxicity of aniline analogs.

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References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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